molecular formula C5H2ClFN2O3 B1321983 2-Chloro-5-fluoro-4-nitropyridine 1-oxide CAS No. 405230-80-0

2-Chloro-5-fluoro-4-nitropyridine 1-oxide

Cat. No. B1321983
Key on ui cas rn: 405230-80-0
M. Wt: 192.53 g/mol
InChI Key: MEGKAPYCJRCDAE-UHFFFAOYSA-N
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Patent
US06960568B2

Procedure details

2-Chloro-5-fluoropyridine (9), a highly volatile substance, was synthesized from thermolysis of 2-chloro-5-pyridinediazonium tetrafluoroborate (8). Hand, E. S.; Baker, D. C. Synthesis 1989, 905-908. The isolation of 9 by the literature procedure was very complicated, in that it included repeated extractions, repeated distillations, treatment with sulfuric acid and sodium hydroxide, and steam distillation. In our hands, the reported yield of 70% was difficult to obtain after these operations. To improve upon these complicated procedures, following the thermolysis of compound 8, the reaction mixture was directly treated with 50% hydrogen peroxide and trifluoroacetic acid to give 2-chloro-5-fluoropyridine-N-oxide (10), which was easily isolated, with a total yield of 73%. Nitration of 10, followed by catalytic hydrogenation of the resulting 2-chloro-5-fluoro-4-nitropyridine-1-oxide (11) removed the N-oxide function, as well as reduced the nitro group to give the desired 4-amino-2-chloro-5-fluoropyridine (12). N-Oxidation of commercially available 2,5-dichloropyridine (13), followed by nitration and reduction yielded 4-amino-2,5-dichloropyridine (16).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC(F)=C[N+]=1[O-].[Cl:10][C:11]1[CH:16]=[C:15]([N+:17]([O-])=O)[C:14]([F:20])=[CH:13][N+:12]=1[O-]>>[NH2:17][C:15]1[C:14]([F:20])=[CH:13][N:12]=[C:11]([Cl:10])[CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=[N+](C=C(C=C1)F)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=[N+](C=C(C(=C1)[N+](=O)[O-])F)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was easily isolated, with a total yield of 73%
CUSTOM
Type
CUSTOM
Details
removed the N-oxide function

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC=C1F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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